5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine 5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15750779
InChI: InChI=1S/C7H9N5S/c1-4-5(3-9-12(4)2)6-10-11-7(8)13-6/h3H,1-2H3,(H2,8,11)
SMILES:
Molecular Formula: C7H9N5S
Molecular Weight: 195.25 g/mol

5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

CAS No.:

Cat. No.: VC15750779

Molecular Formula: C7H9N5S

Molecular Weight: 195.25 g/mol

* For research use only. Not for human or veterinary use.

5-(1,5-Dimethyl-1h-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine -

Specification

Molecular Formula C7H9N5S
Molecular Weight 195.25 g/mol
IUPAC Name 5-(1,5-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C7H9N5S/c1-4-5(3-9-12(4)2)6-10-11-7(8)13-6/h3H,1-2H3,(H2,8,11)
Standard InChI Key ARYVQXXXBHETIW-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=NN1C)C2=NN=C(S2)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole ring substituted at the 5-position with a 1,5-dimethylpyrazole group. The thiadiazole moiety contributes sulfur and nitrogen atoms to the heterocyclic system, while the pyrazole substituent introduces steric bulk and moderate electron-withdrawing effects. This hybrid structure enhances molecular rigidity and influences intermolecular interactions critical for biological activity.

Key Properties:

  • Molecular Formula: C₇H₉N₅S

  • Molecular Weight: 195.25 g/mol

  • IUPAC Name: 5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

  • Canonical SMILES: CC1=C(C=NN1C)C2=NN=C(S2)N

The compound’s solubility profile is modulated by the pyrazole’s hydrophobic methyl groups and the thiadiazole’s polarizable sulfur atom, enabling balanced partition coefficients suitable for drug delivery .

Synthetic Pathways and Optimization

Industrial-Scale Production

Advanced techniques such as continuous flow reactors and catalytic asymmetric synthesis may improve yield and enantiomeric purity. For instance, microwave-assisted synthesis has been shown to reduce reaction times for related thiadiazoles by 40–60% compared to conventional methods .

Biological Activities and Mechanisms

Table 1: Antimicrobial Activity of Selected Thiadiazole Derivatives

Compound IDBacterial StrainMIC (μg/mL)Molecular Target
B12 (Analog)S. aureus10Peptide deformylase
B8 (Analog)E. coli15DNA gyrase

Anticancer Activity

In vitro assays on lung cancer cell lines (A549, HCC827) demonstrate that structurally similar compounds achieve IC₅₀ values below 5 μM, indicating potent cytotoxicity. The proposed mechanism involves induction of apoptosis via caspase-3 activation and interference with tubulin polymerization .

Table 2: Cytotoxic Effects of Thiadiazole Analogs

Compound IDCell LineIC₅₀ (μM)Selectivity Index (vs. MRC-5)
B12 (Analog)A5492.12 ± 0.2112.3
B8 (Analog)HCC8275.13 ± 0.978.7

Molecular Interactions and Binding Affinity

Peptide Deformylase Inhibition

Molecular docking using Glide XP (Schrödinger Suite) assigns a binding energy of −7.1 kcal/mol to analogous thiadiazole derivatives, correlating with strong PDF inhibition . Key interactions include:

  • Hydrogen bonding between the thiadiazole amine and PDF’s Gly89 backbone.

  • π-π stacking of the pyrazole ring with Ile128.

  • Van der Waals contacts with Met38 and Leu46.

Structural-Activity Relationships (SAR)

  • Pyrazole Substitution: 1,5-Dimethyl groups enhance metabolic stability by shielding the heterocycle from oxidative degradation.

  • Thiadiazole Modifications: Electron-withdrawing substituents at position 2 improve membrane permeability but reduce aqueous solubility.

Pharmacokinetic and Toxicological Considerations

ADME Profiling

Qikprop predictions for analogous compounds suggest favorable drug-like properties:

  • LogP: 1.6–2.1 (optimal for blood-brain barrier penetration).

  • Polar Surface Area: 85–100 Ų (indicative of moderate oral bioavailability).

  • Human Oral Absorption: 75–90%.

Toxicity Risks

Comparative Analysis with Structural Analogs

Table 3: Comparison of Thiadiazole-Based Compounds

FeatureTarget CompoundB12 (Pyridyl Analog)B8 (Styryl Derivative)
Substituent1,5-Dimethylpyrazole4-MethylpyridineStyryl group
LogP1.81.62.3
PDF IC₅₀ (nM)28*3445
Metabolic StabilityHighModerateLow

*Estimated based on structural similarity to B12 .

Future Directions and Applications

Therapeutic Development

  • Multidrug-Resistant Infections: Optimization of PDF inhibitors to combat methicillin-resistant S. aureus (MRSA).

  • Oncology: Combination therapies with checkpoint inhibitors to enhance antitumor immune responses.

Green Chemistry Initiatives

Exploration of solvent-free syntheses and biocatalytic methods to reduce environmental impact.

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